VU0463271

Beschreibung

Overview of K+/Cl- Cotransporter 2 (KCC2) Function and Significance in Central Nervous System Homeostasis

KCC2 is the principal chloride extruder in mature neurons, actively transporting K+ and Cl- ions out of the cell. nih.govpnas.orgelifesciences.org This process is driven by the outward potassium gradient maintained by the Na+/K+-ATPase pump. The resulting low intracellular chloride concentration ([Cl-]i) is critical for establishing the hyperpolarizing effect of gamma-aminobutyric acid (GABA) and glycine, the main inhibitory neurotransmitters in the mature CNS. elifesciences.orgfrontiersin.orgfrontiersin.org

KCC2 plays a pivotal role in CNS homeostasis beyond its ion transport function. It is involved in regulating neuronal excitability, preventing hyperexcitability, and maintaining the balance between excitation and inhibition (E/I balance) in neuronal circuits. frontiersin.orgnih.gov Furthermore, KCC2 has been implicated in processes such as dendritic spine morphogenesis and the regulation of glutamatergic synapses, suggesting functions independent of its ion transport activity. nih.govelifesciences.orgnih.gov

Disruptions in KCC2 function or expression are associated with a wide range of neurological disorders, including epilepsy, chronic pain, spasticity, and neurodevelopmental disorders. pnas.orgfrontiersin.orgnih.govnih.govnih.gov For instance, reduced KCC2 expression or function contributes to impaired GABAergic inhibition and neuronal hyperexcitability observed in these conditions. frontiersin.orgnih.govnih.gov

Role of Intracellular Chloride Homeostasis in Synaptic Inhibition

The efficacy and polarity of synaptic inhibition mediated by GABA type A (GABAA) and glycine receptors are critically dependent on the transmembrane chloride gradient. nih.govnih.govoxfordre.comdiva-portal.org These ligand-gated ion channels are permeable to chloride and bicarbonate ions. oxfordre.com In mature neurons with low [Cl-]i maintained by KCC2, activation of GABAA or glycine receptors leads to a net influx of chloride ions, causing membrane hyperpolarization and thus inhibition of neuronal firing. frontiersin.orgdiva-portal.org

Conversely, in immature neurons where NKCC1 expression is high and KCC2 expression is relatively low, [Cl-]i is elevated. mdpi.comfrontiersin.org In this state, activation of GABAA receptors can result in chloride efflux, leading to membrane depolarization and even excitation. frontiersin.orgoxfordre.comfrontiersin.org This developmental switch in GABAergic signaling from excitatory to inhibitory is a fundamental process in neuronal circuit maturation and is primarily mediated by the developmental upregulation of KCC2. mdpi.comfrontiersin.orgfrontiersin.orgfrontiersin.org

Maintaining dynamic chloride homeostasis is essential for robust synaptic inhibition. Activity-dependent chloride accumulation can occur during intense synaptic activity, potentially leading to a depolarizing shift in the chloride reversal potential and a reduction in inhibitory efficacy. nih.govscienceopen.com Mechanisms regulating KCC2 activity, including phosphorylation and interactions with scaffolding proteins, are crucial for dynamically controlling [Cl-]i and preserving inhibitory tone. nih.govpnas.orgelifesciences.orgfrontiersin.orgnih.govelifesciences.orgemory.edu

Historical Context of KCC2 Pharmacological Modulation Research

Research into pharmacological modulation of KCC2 has evolved alongside the understanding of its critical role in neuronal function and disease. Early studies often utilized loop diuretics like furosemide and bumetanide, which are known inhibitors of cation-chloride cotransporters. pnas.org However, these compounds exhibit limited selectivity, particularly between KCC2 and NKCC1, making it challenging to dissect the specific contributions of KCC2 to physiological and pathological processes. pnas.orgnih.govnih.gov Bumetanide, for example, primarily inhibits NKCC1 with much higher affinity than KCC2, although it has been used in research related to chloride homeostasis. pnas.orgfrontiersin.org

The need for more selective pharmacological tools to study KCC2 function became apparent as its distinct roles in mature neurons were elucidated. The development of selective KCC2 modulators has been a significant focus in the field, aiming to provide researchers with tools to specifically target KCC2 and investigate its roles in complex neuronal networks and disease models. frontiersin.orgnih.govfrontiersin.org

Rationale for Developing Selective KCC2 Modulators as Research Tools

The development of selective KCC2 modulators is driven by the need for precise tools to probe KCC2 function in isolation from other cation-chloride cotransporters, particularly NKCC1. Given the opposing roles of KCC2 (chloride extrusion) and NKCC1 (chloride accumulation) in regulating intracellular chloride, non-selective compounds can produce confounding effects. mdpi.comfrontiersin.org

Selective KCC2 inhibitors are valuable for studying the consequences of reduced KCC2 function, mimicking conditions observed in various neurological disorders characterized by KCC2 hypofunction. frontiersin.orgnih.govnih.gov These inhibitors can help researchers understand how impaired chloride extrusion impacts synaptic inhibition, neuronal excitability, and circuit function.

Conversely, selective KCC2 potentiators (activators) are sought after to investigate whether enhancing KCC2 activity can restore chloride homeostasis and ameliorate deficits in synaptic inhibition. frontiersin.orgfrontiersin.org Such compounds hold potential as therapeutic leads for disorders linked to KCC2 hypofunction. frontiersin.orgnih.govnih.govfrontiersin.org

The compound VU0463271 emerged from efforts to identify selective KCC2 antagonists. It is characterized as a potent and selective inhibitor of the neuronal K-Cl cotransporter KCC2. nih.govnih.govbio-techne.commedchemexpress.comtocris.comnih.gov This selectivity over NKCC1 and other ion channels and transporters makes this compound a valuable tool for researchers investigating the specific roles of KCC2 in neuronal physiology and pathology. bio-techne.commedchemexpress.comtocris.com

Research using this compound has provided insights into the critical inhibitory role of KCC2 function. Studies have shown that selective inhibition of KCC2 with this compound leads to hyperexcitability and epileptiform discharges in experimental models, underscoring the importance of KCC2-mediated chloride extrusion for maintaining neuronal inhibition and preventing pathological network activity. nih.govnih.govnih.goveneuro.orgjneurosci.org For example, application of this compound caused a reversible depolarizing shift in EGABA values and increased spiking of cultured hippocampal neurons. nih.govnih.gov In mouse hippocampal slices, this compound induced unremitting recurrent epileptiform discharges. nih.govnih.govnih.govjneurosci.org Microinfusion of this compound into the mouse dorsal hippocampus also rapidly caused epileptiform discharges in vivo. nih.govnih.govnih.govjneurosci.org These findings, obtained using a selective tool like this compound, have helped clarify the impact of KCC2 transport activity on chloride homeostasis and neuronal excitability in specific models of epileptiform activity. nih.goveneuro.org

Below is a summary of key data regarding the selectivity of this compound:

| Target | IC50 / Selectivity | Reference |

| KCC2 | 61 nM | bio-techne.commedchemexpress.comtocris.comnih.govmedchemexpress.com |

| NKCC1 | >100-fold selective vs KCC2 | bio-techne.commedchemexpress.comtocris.comnih.gov |

| Panel of 68 GPCRs, ion channels, and transporters | No activity | bio-techne.commedchemexpress.comtocris.com |

This selectivity profile highlights this compound as a valuable pharmacological probe for specifically inhibiting KCC2-mediated chloride transport in research settings.

Eigenschaften

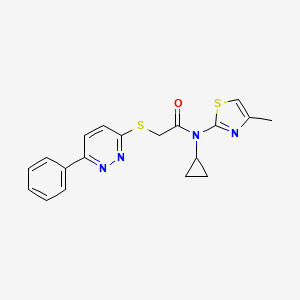

IUPAC Name |

N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS2/c1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14/h2-6,9-11,15H,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPONSKCACOZTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Medicinal Chemistry of Vu0463271

Identification of Initial KCC2 Antagonist Probes

The search for selective KCC2 modulators led to the development of high-throughput screening (HTS) assays. nih.govresearchgate.net One such fluorescence-based assay, suitable for HTS, was developed to identify compounds affecting KCC2 activity in HEK293 cells overexpressing KCC2. nih.govresearchgate.netnih.gov Screening a large library of small molecules, researchers identified a number of hits that either decreased or increased KCC2 activity. researchgate.net Among the initial antagonist hits identified from a screen of 234,560 compounds, VU0240511 (1) emerged as a promising candidate with an IC₅₀ of 568 nM against KCC2 and demonstrating over 100-fold selectivity against the related Na-K-2Cl cotransporter 1 (NKCC1). nih.gov NKCC1 was considered a critical anti-target due to the ototoxic effects associated with its inhibition. nih.gov However, VU0240511 showed significant inhibition of several GPCRs and key ion channels, including hERG and L-Type Ca²⁺ channels, in a larger ancillary pharmacology panel. nih.gov Further optimization efforts focused on ML077 (2), another MLSCN/MLPCN probe with a KCC2 IC₅₀ of 537 nM. nih.govnih.govvanderbilt.eduresearchgate.net

Structure-Activity Relationship (SAR) Studies Leading to VU0463271

Chemical optimization of initial KCC2 antagonist probes, particularly ML077, proved challenging due to a steep SAR. nih.govnih.govvanderbilt.eduresearchgate.net However, the application of a multi-dimensional iterative parallel synthesis approach facilitated the discovery and optimization of novel antagonists. nih.govnih.govvanderbilt.eduresearchgate.net

Multi-dimensional Iterative Parallel Synthesis Approaches

Multi-dimensional iterative parallel synthesis was a key strategy employed in the optimization of ML077. nih.gov This approach involved the synthesis of analogs by treating various heteroaryl amines with α-chloroacetyl chloride (or α-alkyl substituted variants) to yield functionalized α-chloroamides. nih.gov Commercially available heteroaryl and heterobiaryl chlorides were then treated with thiourea under microwave-assisted conditions to produce the corresponding thiols, which were subsequently utilized in the synthesis of analogs. nih.gov This systematic approach allowed for the exploration of chemical space around the initial hits despite the challenging SAR. nih.gov

Optimization for Potency and Selectivity

The primary goal of the SAR studies was to improve the potency and selectivity of the KCC2 antagonists. nih.govnih.govresearchgate.netmdpi.com Through the optimization efforts starting from ML077 (IC₅₀ = 537 nM), this compound (11k) was developed, exhibiting a significantly improved potency with an IC₅₀ of 61 nM against KCC2. nih.govnih.govnih.govvanderbilt.eduresearchgate.netmedchemexpress.comrndsystems.comvumc.orgmedkoo.combiocat.com This represented an approximate 9-fold increase in potency compared to ML077. nih.gov Furthermore, this compound demonstrated excellent selectivity, showing greater than 100-fold selectivity versus NKCC1. nih.govnih.govnih.govvanderbilt.eduresearchgate.netmedchemexpress.comrndsystems.comvumc.orgmedkoo.combiocat.com

Structural Modifications and Impact on Biological Activity

Structural modifications played a critical role in enhancing the activity of the KCC2 antagonists. The impact of simple alkyl substitution α-to the amide was explored. nih.gov Initially, racemic mixtures were evaluated, followed by the resolution and assay of single enantiomers. nih.gov This effort proved productive, yielding KCC2 antagonists with improved potency and providing the first examples of enantioselective KCC2 inhibition. nih.gov For instance, the (+)-enantiomer of an α-Me congener (11f) showed an IC₅₀ of 152 nM, while the (−)-enantiomer (11g) was approximately 10-fold less active (IC₅₀ = 1900 nM). nih.gov A similar enantiopreference was observed with α-ethyl congeners. nih.gov The introduction of an N-cyclopropyl amide moiety also improved KCC2 inhibitory activity. nih.gov Surveying this modification with an unsubstituted core led to the identification of this compound (11k), which demonstrated the highest potency. nih.gov Increasing the steric bulk of the tertiary amide to N-cyclobutyl (11m) and N-cyclopentyl (11n) resulted in diminished KCC2 potency. nih.gov

The thiazole moiety was found to be essential for activity, and several alkyl substitutions in the 4-position of the thiazole were tolerated. acs.org Structural studies, including the co-structure of KCC1 with this compound, have provided insights into the inhibitor's binding. mdpi.compnas.orgbiorxiv.org this compound binds to an extracellular pocket formed by transmembrane helices TM1b, TM6a, TM3, and TM10, effectively occluding the extracellular ion entryway. mdpi.compnas.orgbiorxiv.org This binding is thought to break ionic gating interactions at the extracellular gate, leading to the opening of an extracellular vestibule. pnas.orgbiorxiv.org Hydrophobic interactions, such as those between the 4-methyl group of this compound and Ile223 in KCC1, help rationalize the SAR findings regarding substitutions on the thiazole ring. biorxiv.org

Here is a table summarizing the impact of some structural modifications on KCC2 potency:

| Compound | R | R1 | IC₅₀ (nM) |

| ML077 (2) | H | Me | 537 |

| 11f | (+)-Me | N-cyclopropyl | 152 |

| 11g | (−)-Me | N-cyclopropyl | 1900 |

| 11k | H | N-cyclopropyl | 61 |

| 11m | H | N-cyclobutyl | 177 |

| 11n | H | N-cyclopentyl | 1057 |

Note: Data derived from search result nih.gov. R and R1 refer to specific positions of substitution on the core structure.

Selectivity Profile of this compound Against Other Ion Transporters and Receptors

A key aspect of the development of this compound was establishing its selectivity profile. This compound demonstrated significant selectivity for KCC2 over other cation-chloride cotransporters, particularly NKCC1, showing greater than 100-fold selectivity. nih.govnih.govnih.govvanderbilt.eduresearchgate.netmedchemexpress.comrndsystems.comvumc.orgmedkoo.combiocat.comresearchgate.net This high selectivity against NKCC1 is crucial to avoid potential off-target effects like ototoxicity. nih.gov

Beyond cation-chloride cotransporters, this compound was profiled against a larger panel of G protein-coupled receptors (GPCRs), ion channels, and transporters. nih.govnih.govnih.govvanderbilt.eduresearchgate.netmedchemexpress.comrndsystems.comvumc.orgbiocat.comresearchgate.net In an ancillary pharmacology panel of 68 targets, this compound showed no significant activity (defined as less than 50% inhibition at 10 µM). nih.govmedchemexpress.comrndsystems.combiocat.comresearchgate.net

However, a secondary pharmacology screen identified some high-potency hits, including the mitochondrial translocator protein (TSPO) with an IC₅₀ of approximately 200 nM and the α1B adrenergic receptor with an IC₅₀ of approximately 350 nM. jneurosci.org While these interactions were noted, these proteins are not known to directly affect chloride homeostasis. jneurosci.org

Here is a summary of key selectivity data for this compound:

| Target | IC₅₀ / Selectivity Ratio | Finding | Source(s) |

| KCC2 | 61 nM | Potent antagonist | nih.govmedchemexpress.comrndsystems.commedkoo.combiocat.com |

| NKCC1 | >100-fold selective vs KCC2 | Significantly less potent inhibition | nih.govmedchemexpress.comrndsystems.commedkoo.combiocat.com |

| Panel of 68 GPCRs, ion channels, transporters | No significant activity (<50% inhibition @ 10 µM) | No substantial off-target activity in this panel | nih.govmedchemexpress.comrndsystems.combiocat.com |

| TSPO | ~200 nM | Identified in a secondary screen | jneurosci.org |

| α1B adrenergic receptor | ~350 nM | Identified in a secondary screen | jneurosci.org |

Limitations of this compound as an In Vivo Therapeutic Due to Pharmacokinetic Properties

Despite its favorable in vitro potency and selectivity profile, this compound has limitations that impact its suitability as an in vivo therapeutic probe. nih.govresearchgate.netnih.govmdpi.compnas.org Studies have shown that this compound exhibits poor pharmacokinetic properties. nih.govnih.gov It is characterized as a highly cleared compound with a short half-life in vivo. nih.govmedchemexpress.com

In rats, following intravenous administration (1 mg/kg), this compound demonstrated moderate-to-high clearance (CL = 57 mL/min/kg). medchemexpress.commedchemexpress.com The low volume of distribution at steady state (Vss = 0.4 L/kg), coupled with the clearance rate, results in a relatively short in vivo half-life of approximately 9 minutes. medchemexpress.commedchemexpress.com This rapid clearance and short half-life necessitate repeated administration for sustained effects in in vivo studies. researchgate.net These pharmacokinetic limitations severely restrict its utility as a systemic therapeutic agent, although it remains a valuable tool for in vitro and ex vivo research. nih.govresearchgate.netnih.gov

Molecular and Cellular Mechanisms of Kcc2 Inhibition by Vu0463271

Binding Site Characterization of VU0463271 on KCC1/KCC2

Structural studies, particularly using cryo-electron microscopy of KCC1 bound to this compound, have been instrumental in characterizing the inhibitor's binding site. pnas.orgmdpi.com this compound and related compounds are understood to compete with K+ for the same or an overlapping binding site within the ion transport pathway of KCCs. researchgate.netpnas.org

Extracellular Pocket Interactions

This compound binds to an extracellular pocket or vestibule within KCC1. pnas.orgresearchgate.net This pocket is formed by transmembrane (TM) helices 1b, 3, 6a, and 10. mdpi.comresearchgate.net The inhibitor essentially wedges into the extracellular ion transport path, physically blocking it. pnas.orgbiorxiv.orgmdpi.com This interaction is described as plugging the extracellular entryway. researchgate.net

Specific Residue Engagements (e.g., Arg140, Glu222, Tyr216)

This compound establishes a variety of polar and hydrophobic interactions with residues lining the extracellular ion permeation pathway. mdpi.comresearchgate.net At the entrance of the extracellular entryway, the 4-methyl-2-thiazolyl group of this compound is positioned between Arg140 and Glu222, disrupting the salt bridge that typically maintains the closed state of the extracellular gate in the inward-open conformation of KCC1. pnas.orgbiorxiv.orgmdpi.com

Specific residues involved in the interaction include Glu222, Ile223, and Tyr227 on TM3, as well as Val135 on TM1b. researchgate.netmdpi.com These interactions involve hydrogen bonding and hydrophobic packing. mdpi.com Mutation of the conserved M215 residue, located on TM3 adjacent to Y216, significantly decreases this compound binding affinity, reducing sensitivity to the inhibitor by approximately 65-fold. researchgate.netpnas.org This highlights the importance of M215 in the binding site.

Conformational Stabilization of KCC2/KCC1 by this compound

Binding of this compound to KCC1 induces specific conformational changes, effectively trapping the transporter in a particular state of its transport cycle. pnas.orgbiorxiv.orgresearchgate.net

Arrest in Outward-Open State

A key effect of this compound binding is the stabilization of KCC1 in an outward-open conformation. pnas.orgbiorxiv.orgresearchgate.net In this state, a large extracellular vestibule is open, which would normally allow access of K+ and Cl- ions to the central binding sites if the inhibitor were not present. researchgate.net This contrasts with the inward-open state observed in the absence of the inhibitor. pnas.orgresearchgate.net By stabilizing this outward-open state, this compound prevents the transporter from completing its normal transport cycle. mdpi.com

Impact on Transmembrane Helix Movements (TM3, TM8, TM10)

The binding of this compound triggers concerted movements of several transmembrane helices. Specifically, it induces movements in TM3, TM8, and TM10, as well as the intracellular loop 1 (ICL1) helix. pnas.orgbiorxiv.orgresearchgate.net Outward movements of TM3, pivoting at its cytoplasmic end, along with a slight displacement of TM10, contribute to the opening of the extracellular pathway. biorxiv.org Concurrently, an inward movement of TM8 is observed in the this compound-bound structure compared to the inward-open state. pnas.orgbiorxiv.org

Occlusion of Intracellular Vestibule

The conformational changes induced by this compound binding also lead to the occlusion or closing of the intracellular vestibule. pnas.orgbiorxiv.org In the outward-open state stabilized by this compound, the ICL1 helix is positioned to plug the intracellular exit. pnas.orgresearchgate.net This is in contrast to the inward-open state where the intracellular gate is open. pnas.orgbiorxiv.org The inward movement of TM8 contributes to fostering gating interactions that close the intracellular vestibule. pnas.orgbiorxiv.org

Here is a summary of key interactions and effects:

| Interaction/Effect | Description | Involved Residues/Regions | Source(s) |

| Binding Site | Extracellular pocket formed by TM helices. | TM1b, TM3, TM6a, TM10 | mdpi.comresearchgate.net |

| Competition | Competes with K+ for binding. | Overlapping ion transport pathway site | researchgate.netpnas.org |

| Extracellular Gate Disruption | Wedges between residues, breaking the salt bridge. | Arg140, Glu222 | pnas.orgbiorxiv.orgmdpi.com |

| Specific Residue Interactions | Polar and hydrophobic contacts. | Val135 (TM1b), Glu222, Ile223, Tyr227 (TM3) | researchgate.netmdpi.com |

| Critical Residue for Affinity | Mutation significantly reduces binding sensitivity. | M215 (TM3) | researchgate.netpnas.org |

| Conformational State Stabilization | Arrests the transporter in a specific state. | Outward-open conformation | pnas.orgbiorxiv.orgresearchgate.net |

| TM Helix Movements | Concerted displacements of transmembrane helices. | TM3, TM8, TM10 | pnas.orgbiorxiv.orgresearchgate.net |

| Intracellular Vestibule Occlusion | Closing of the intracellular ion exit. | ICL1 helix, TM8 | pnas.orgbiorxiv.orgresearchgate.net |

Ionic Gating Disruption and Ion Transport Pathway Blockade

This compound is understood to inhibit KCC2, and related cation-chloride cotransporters like KCC1, by physically obstructing the ion transport pathway biorxiv.orgnih.govmdpi.com. This blockade involves the compound lodging itself within the extracellular vestibule of the transporter, thereby preventing the proper movement of ions across the membrane biorxiv.orgnih.govmdpi.comresearchgate.net.

A key aspect of this compound's mechanism is its ability to disrupt the extracellular ionic gate of the cotransporter biorxiv.orgnih.govresearchgate.net. In the case of KCC1, which shares structural similarities with KCC2 in this region, the inhibitor wedges between specific residues (e.g., Arg140 and Glu222 in KCC1) that form a salt bridge crucial for closing the extracellular gate in certain conformational states biorxiv.orgnih.govresearchgate.net. By breaking this salt bridge, this compound locks the transporter in an outward-open conformation, preventing the necessary conformational changes required for ion translocation biorxiv.orgnih.govresearchgate.net. This disruption effectively halts the transport cycle at the extracellular entry point biorxiv.orgnih.govresearchgate.net.

Beyond disrupting the extracellular gate, this compound also interferes with the coordination of potassium ions within the transporter's binding site biorxiv.orgnih.govresearchgate.net. The compound's structure, particularly the phenyl-3-pyridazinyl group, interacts with residues in the ion binding site (e.g., Tyr216 in KCC1) that are normally involved in coordinating a permeating potassium ion biorxiv.orgnih.govresearchgate.net. This interaction dislodges or prevents the proper binding of K+, which is essential for the cotransport of potassium and chloride ions biorxiv.orgnih.govmdpi.comresearchgate.net. The shared binding site residues explain, in part, why the potency of this compound and related compounds is affected by extracellular potassium concentrations nih.govmdpi.comresearchgate.net.

Disruption of Extracellular Ionic Gate

Competitive Inhibitory Kinetics with Respect to External Potassium

Studies investigating the kinetic profile of this compound have shown that it acts as a competitive inhibitor with respect to external potassium mdpi.comresearchgate.netnih.govphysiology.org. This means that this compound and external potassium ions compete for binding to the same site on the KCC2 transporter mdpi.comresearchgate.netnih.gov. As the concentration of external potassium increases, the apparent potency of this compound decreases because the higher concentration of potassium outcompetes the inhibitor for the binding site mdpi.comresearchgate.net. This competitive behavior further supports the mechanism where this compound directly interacts with or near the potassium binding site within the ion translocation pathway mdpi.comresearchgate.netnih.gov.

Data from kinetic studies, such as those using ion flux assays, demonstrate this competitive interaction. For example, the half-maximal inhibitory concentration (IC50) of this compound for KCC2 is reported to be in the nanomolar range (e.g., 61 nM) bio-techne.comselleck.co.jpeneuro.org. However, this IC50 value can be influenced by the concentration of external potassium present during the assay, consistent with competitive inhibition kinetics mdpi.comresearchgate.net.

| Compound | Target | IC50 (K+ uptake assay in KCC2-expressing cells) | Selectivity vs NKCC1 | PubChem CID |

| This compound | KCC2 | 61 nM bio-techne.comselleck.co.jpeneuro.org | >100-fold bio-techne.comselleck.co.jp | 70690453 |

This table summarizes key data points regarding this compound's inhibition of KCC2.

In Vitro Investigations of Vu0463271 in Neuronal Systems

Effects on Intracellular Chloride Concentration ([Cl-]i) Homeostasis

VU0463271's primary mechanism involves inhibiting KCC2, which directly impacts the regulation of intracellular chloride concentration. eneuro.orgtocris.comnih.govresearchgate.netnih.gov

Reduction of Chloride Extrusion Rates

KCC2 is the main transporter responsible for extruding chloride from mature neurons, a process driven by the outward potassium gradient. tocris.comnih.gov Inhibition of KCC2 by this compound reduces this chloride extrusion capacity. Studies in organotypic hippocampal slices have shown that this compound application leads to reduced chloride extrusion rates during spontaneous recurrent ictal-like epileptiform discharges (ILDs). eneuro.orgnih.govnih.goveneuro.org This impairment in extrusion contributes to the accumulation of intracellular chloride. researchgate.net

Elevation of Ictal [Cl-]i

During periods of intense neuronal activity, such as ictal events, there is a significant influx of chloride through activated GABAA receptors. nih.govnih.gov Efficient chloride extrusion by KCC2 is necessary to restore baseline [Cl-]i and maintain inhibitory tone. tocris.comnih.gov By inhibiting KCC2, this compound exacerbates the elevation of [Cl-]i during ictal activity. eneuro.orgnih.govnih.gov This increased ictal [Cl-]i contributes to a depolarizing shift in the reversal potential for GABAA receptor-mediated currents (EGABA), diminishing the inhibitory effect of GABA. nih.govresearchgate.netnih.gov

Modulation of GABAergic and Glycinergic Signaling

The disruption of chloride homeostasis by this compound has profound effects on GABAergic and glycinergic signaling, which are largely mediated by chloride-permeable ion channels. jneurosci.orgtocris.comnih.gov

Depolarizing Shift in EGABA

A low intracellular chloride concentration is essential for GABAA receptor activation to result in chloride influx and neuronal hyperpolarization. tocris.comnih.gov When [Cl-]i rises due to KCC2 inhibition by this compound, the driving force for chloride changes. This leads to a depolarizing shift in EGABA, meaning that GABAA receptor activation causes less hyperpolarization or even depolarization. jneurosci.orgnih.govnih.govresearchgate.netresearchgate.netnih.govjneurosci.orgresearchgate.netnih.govbiorxiv.orgnih.govjneurosci.org This effect has been observed in cultured hippocampal neurons and neurons within brain slices. jneurosci.orgnih.govresearchgate.netjneurosci.orgnih.govjneurosci.orgjneurosci.org For example, application of 10 µM this compound shifted EGABA values in cultured hippocampal neurons from a hyperpolarizing potential to a depolarizing potential. jneurosci.orgjneurosci.org Similarly, in reticular thalamic (RT) neurons, 10 µM this compound caused a time-dependent depolarizing shift in EGABA. nih.govjneurosci.orgjneurosci.org

Data illustrating the shift in EGABA:

| Neuron Type | Basal EGABA (mV) | EGABA with this compound (mV) | This compound Concentration | Reference |

| Cultured Hippocampal | -76 ± 5 (n=11) | -36 ± 2 (n=11) | 10 µM | jneurosci.orgjneurosci.org |

| Cultured Hippocampal | -73 ± 4 (n=10) | -42 ± 3 (n=10) | 100 nM | jneurosci.orgjneurosci.org |

| RT Neurons (Brain Slice) | -58 ± 3.4 (n=5) | -42 ± 5.4 (n=5) | 10 µM | nih.govjneurosci.orgjneurosci.org |

| VGluT2 Neurons (Spinal Dorsal Horn) | -75.32 ± 2.193 mV (vehicle) | Depolarizing shift (p=0.0007) | 25 µM | nih.govjneurosci.org |

| VGAT Neurons (Spinal Dorsal Horn) | -67.28 ± 1.535 mV (vehicle) | Depolarizing shift (p<0.0001) | 25 µM | nih.govjneurosci.org |

Increased Neuronal Spiking Activity

The depolarizing shift in EGABA caused by this compound weakens GABAergic inhibition, leading to increased neuronal excitability. jneurosci.orgnih.govnih.govresearchgate.netnih.gov This can manifest as an increase in spontaneous action potential firing rates. In cultured hippocampal neurons, application of this compound significantly increased the number of spontaneous action potentials. jneurosci.orgjneurosci.org

Data illustrating increased spiking activity:

| This compound Concentration | Basal Firing Rate (AP/min) | Firing Rate with this compound (AP/min) | n | p-value | Reference |

| 10 µM | 18 ± 5 | 78 ± 26 | 15 | 0.0330 | jneurosci.orgjneurosci.org |

| 100 nM | 22 ± 6 | 83 ± 23 | 10 | 0.0165 | jneurosci.orgjneurosci.org |

This increased excitability contributes to the proconvulsant effects observed with KCC2 inhibition. eneuro.orgnih.govnih.govnih.govresearchgate.net

Electrophysiological Manifestations in Brain Slice Models

Studies using brain slice models, particularly hippocampal slices, have demonstrated that this compound induces hyperexcitability and epileptiform activity. jneurosci.orgeneuro.orgnih.govnih.govresearchgate.netnih.govbiorxiv.orgnih.gov Application of this compound to mouse hippocampal slices under low-Mg2+ conditions induced unremitting recurrent epileptiform discharges. jneurosci.orgnih.govresearchgate.net In organotypic hippocampal slices, this compound reduced chloride extrusion rates, increased ictal [Cl-]i elevation, and increased the duration of ictal-like epileptiform discharges (ILDs), even leading to status epilepticus in some cases. eneuro.orgnih.govnih.goveneuro.org In the entorhinal cortex, this compound application transformed ictal discharges into shorter ictal-like events and increased interneuron and principal cell firing rate during interictal events, suggesting augmented neuronal excitability. nih.gov These electrophysiological changes are consistent with the disruption of KCC2-mediated inhibition. jneurosci.orgeneuro.orgnih.govnih.govresearchgate.net

Induction of Hyperexcitability and Epileptiform Discharges

Application of this compound has been shown to induce hyperexcitability and epileptiform discharges in various in vitro preparations. In cultured hippocampal neurons, this compound caused a reversible depolarizing shift in the equilibrium potential of GABA (EGABA) values and increased neuronal spiking researchgate.netaddgene.org. This indicates that inhibiting KCC2 impairs the ability of neurons to maintain the low intracellular chloride levels necessary for hyperpolarizing GABAergic inhibition.

Studies in mouse hippocampal slices under low-Mg2+ conditions demonstrated that this compound induced unremitting recurrent epileptiform discharges researchgate.netaddgene.org. Selective inhibition of KCC2 with this compound consistently led to hyperexcitability and epileptiform discharges in hippocampal slices in vitro.

Alteration of Ictal and Interictal Activity Patterns

This compound significantly alters ictal and interictal activity patterns in neuronal networks. In organotypic hippocampal slices, the KCC2 antagonist this compound reduced chloride extrusion rates and increased intracellular chloride elevation during ictal-like epileptiform discharges (ILDs). This resulted in an increase in the duration of ILDs and, in some cases, induced status epilepticus.

In the entorhinal cortex, this compound application transformed 4-aminopyridine (4AP)-induced ictal discharges into shorter ictal-like events. Interictal events, however, persisted with an accelerated frequency of occurrence and significant increases in interneuron and principal cell activity. KCC2 antagonism can disrupt the typical ictal pattern, leading to a persistent afterdischarge phase or recurrent epileptiform discharges.

Effects on Neuronal Firing Rates in Specific Brain Regions (e.g., Hippocampus, Entorhinal Cortex)

Investigations into the effects of this compound on neuronal firing rates in specific brain regions have revealed distinct alterations. In cultured hippocampal neurons, application of this compound at concentrations of 10 µM and 100 nM increased the number of spontaneous action potentials addgene.org. For instance, 10 µM this compound increased the firing rate from 18 ± 5 to 78 ± 26 action potentials/min (n=15, p=0.0330), and 100 nM this compound increased the firing rate from 22 ± 6 to 83 ± 23 action potentials/min (n=10, p=0.0165) addgene.org.

In the entorhinal cortex, tetrode recordings showed that during 4AP-induced interictal spikes, KCC2 antagonism with this compound increased interneuron firing but decreased principal cell firing during the rising phase. Conversely, during the falling phase, interneuron firing decreased in the presence of this compound, while no change was observed in principal cell firing. In neonatal hippocampal slices, the selective KCC2 antagonist this compound was reported to increase the firing rate of CA3 principal cells and their synchrony during the rising phase of giant depolarizing potentials (GDPs).

Table 1: Effect of this compound on Spontaneous Firing Rate in Cultured Hippocampal Neurons

| This compound Concentration | Baseline Firing Rate (AP/min) | Firing Rate with this compound (AP/min) | n | p-value |

| 10 µM | 18 ± 5 | 78 ± 26 | 15 | 0.0330 |

| 100 nM | 22 ± 6 | 83 ± 23 | 10 | 0.0165 |

Data derived from research findings addgene.org. AP: Action Potentials.

Studies in Cultured Neurons and Heterologous Expression Systems

Cultured neurons and heterologous expression systems have been instrumental in dissecting the direct effects of this compound on KCC2 activity and chloride transport mechanisms.

Chloride Flux Assays (e.g., Tl+ flux, YFP/CFP ratio)

Fluorescence-based chloride flux assays are commonly used to assess KCC2 activity. Thallium (Tl+) flux assays, which measure the influx of Tl+ ions as a surrogate for K+ transport mediated by KCC2, have been conducted in HEK293 cells exogenously expressing KCC2. These assays have demonstrated that this compound reduces Tl+ uptake, indicating its inhibitory effect on KCC2-mediated ion transport.

Another approach involves using genetically encoded chloride sensors, such as SuperClomeleon, in HEK-293 cells overexpressing KCC2. SuperClomeleon is a ratiometric sensor where the ratio of Yellow Fluorescent Protein (YFP) to Cyan Fluorescent Protein (CFP) fluorescence is used to monitor intracellular chloride levels. Changes in this YFP/CFP ratio serve as a surrogate for changes in KCC2 chloride transport activity; an increase in the ratio typically indicates an increase in intracellular chloride, consistent with KCC2 inhibition.

Cell-Based Assays for KCC2 Activity

Cell-based electrophysiological techniques, such as gramicidin perforated patch recordings, have been employed to directly measure the impact of this compound on chloride homeostasis. In HEK cells transfected with glycine receptors and KCC2, this compound inhibited KCC2 function, leading to a depolarizing shift in the equilibrium potential of glycine (EGly) values and a significant increase in intracellular chloride concentration. For example, a 5-minute perfusion of 10 µM this compound shifted EGly values from -71 ± 2 mV to -35 ± 1 mV, corresponding to an intracellular chloride shift from 10.2 ± 0.7 mM to 40.3 ± 1.6 mM.

Similar studies in cultured hippocampal neurons using the gramicidin perforated patch technique to measure EGABA demonstrated that this compound caused a reversible depolarizing shift in EGABA values researchgate.netaddgene.org. A 5-minute perfusion of 10 µM this compound shifted EGABA values from -76 ± 5 mV to -36 ± 2 mV, corresponding to an intracellular chloride shift from 9.8 ± 1.6 mM to 39.1 ± 2.6 mM. These findings underscore the ability of this compound to impair KCC2 function and disrupt neuronal chloride homeostasis in a concentration-dependent manner.

Table 2: Effect of this compound on Equilibrium Potentials and Intracellular Chloride

| Cell Type | Measurement | Basal Value | Value with 10 µM this compound | Intracellular Chloride Shift (mM) | n | p-value |

| HEK cells + Glycine Receptors | EGly | -71 ± 2 mV | -35 ± 1 mV | 10.2 ± 0.7 to 40.3 ± 1.6 | 7 | 0.0002 |

| Cultured Hippocampal Neurons | EGABA | -76 ± 5 mV | -36 ± 2 mV | 9.8 ± 1.6 to 39.1 ± 2.6 | 11 | < 0.0001 |

Data derived from research findings. EGly: Glycine equilibrium potential; EGABA: GABA equilibrium potential.

In Vivo Preclinical Research Applications of Vu0463271

Induction of Seizure Activity in Animal Models

Research has shown that inhibiting KCC2 with VU0463271 can lead to increased neuronal excitability and the induction of seizure activity in animal models, highlighting the critical role of KCC2 in maintaining inhibitory balance in the brain jneurosci.orgjneurosci.orgresearchgate.netnih.govnih.gov.

Microinfusion into Dorsal Hippocampus

Direct microinfusion of this compound into the dorsal hippocampus of mice has been shown to rapidly induce epileptiform discharges in awake, behaving animals jneurosci.orgjneurosci.orgresearchgate.netnih.govnih.gov. This method allows for localized inhibition of KCC2 and the observation of its immediate impact on hippocampal network activity, confirming that KCC2 function in this region is essential for preventing hyperexcitability researchgate.net.

Systemic Administration in Neonatal Models

Systemic administration of this compound has also been used in neonatal animal models to investigate the role of KCC2 in the immature brain. In naive P7 CD-1 mouse pups, administration of this compound was sufficient to induce epileptiform activity nih.govbiorxiv.org. Furthermore, in a model of ischemic neonatal seizures, KCC2 inhibition by systemically administered this compound exacerbated seizure severity, supporting its role in influencing seizure burden in the immature brain nih.govbiorxiv.org. Studies in neonatal rats have also shown that this compound administration enhances giant depolarizing potentials and increases the number of ictal events, brief runs of epileptiform discharges (BREDs) duration, and spike and sharp-wave activity in models of hypoxia-ischemia researchgate.netresearchgate.netplos.org.

Comparison with Non-Selective KCC Inhibitors in Seizure Models

This compound, as a selective KCC2 inhibitor, has been used to clarify the role of KCC2 compared to non-selective inhibitors like furosemide. While non-selective inhibitors affect both KCC2 and NKCC1, the use of this compound allows for the specific assessment of KCC2 inhibition's contribution to seizure activity eneuro.orgjneurosci.orgresearchgate.netnih.govnih.govnih.govresearchgate.net. Studies using this compound have demonstrated that selective KCC2 inhibition leads to hyperexcitability and epileptiform discharges, supporting the role of KCC2 in maintaining inhibitory tone eneuro.orgnih.govjneurosci.orgjneurosci.orgresearchgate.netnih.govnih.gov. In contrast to some findings with non-selective inhibitors, selective KCC2 blockade with this compound has been shown to increase the duration of seizure-like events in in vitro models nih.gov.

Investigation of KCC2 Role in Developmental Neurological Processes

Beyond seizure induction, this compound has been instrumental in studying the crucial role of KCC2 in the developing nervous system, particularly concerning neuronal excitability and the maturation of chloride homeostasis jneurosci.orgbiorxiv.orgresearchgate.netplos.orgresearchgate.netpnas.orgresearchgate.net.

Impact on Neuronal Excitability in Immature Brain

In the immature brain, GABAergic signaling can be depolarizing due to a higher intracellular chloride concentration maintained by the predominance of NKCC1 over KCC2 biorxiv.orgresearchgate.netplos.orgresearchgate.net. The expression and function of KCC2 increase during development, leading to a shift towards hyperpolarizing GABAergic inhibition biorxiv.orgresearchgate.net. Studies using this compound in neonatal models have demonstrated that inhibiting the limited KCC2 function present at this stage increases neuronal excitability and contributes to epileptiform activity, highlighting KCC2's significant role in balancing excitation and inhibition in the developing brain nih.govbiorxiv.orgresearchgate.netplos.org. Ex vivo studies on hippocampal slices from neonatal rats have shown that this compound significantly increases the frequency of spiking in pyramidal neurons under hyperexcitable conditions researchgate.netresearchgate.net.

Role in Chloride Homeostasis Maturation

KCC2 is the primary transporter responsible for extruding chloride from mature neurons, a process crucial for establishing the low intracellular chloride concentration required for hyperpolarizing GABAergic inhibition eneuro.orgnih.govjneurosci.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.netfrontiersin.orgcalixar.comeneuro.orgnih.gov. In the developing brain, the maturation of chloride homeostasis involves the upregulation of KCC2 expression and function biorxiv.orgresearchgate.netplos.org. Research utilizing this compound has provided evidence that inhibiting KCC2 disrupts this maturation process, leading to altered chloride homeostasis and contributing to increased neuronal excitability and susceptibility to seizures in the immature brain nih.govbiorxiv.orgresearchgate.netplos.orgpnas.orgresearchgate.net. Studies have shown that this compound can cause a reversible depolarizing shift in EGABA values and increase intracellular chloride concentration in cultured neurons, directly demonstrating its impact on chloride homeostasis jneurosci.orgjneurosci.orgresearchgate.netnih.govnih.gov.

Studies on Neuronal Network Dynamics and Oscillations

Research utilizing this compound has provided insights into the contribution of KCC2 to neuronal network dynamics and oscillations, particularly in the context of pathological hyperexcitability. Studies have shown that selective inhibition of KCC2 with this compound can lead to hyperexcitability and epileptiform discharges in various in vitro and in vivo models. researchgate.netnih.govnih.goveneuro.org

In hippocampal slices exposed to low magnesium conditions, this compound induced unremitting recurrent epileptiform discharges. researchgate.netnih.gov Microinfusion of this compound directly into the mouse dorsal hippocampus also rapidly caused epileptiform discharges in vivo. researchgate.netnih.gov These findings underscore the critical inhibitory role of KCC2 function in regulating neuronal activity and preventing pathological network synchronization. researchgate.netnih.gov

Further studies in the in vitro rat entorhinal cortex demonstrated that this compound application transformed 4-aminopyridine (4AP)-induced ictal discharges into shorter ictal-like events. physiology.org While ictal events in the presence of 4AP were associated with significant increases in interneuron and principal cell activities, this compound application resulted in interictal events that persisted at an accelerated frequency with increased interneuron and principal cell firing rates, but without the same level of synchronicity observed during typical ictal events. physiology.org This suggests that KCC2 antagonism enhances both interneuron and principal cell excitability but can paradoxically decrease the network's ability to generate structured ictal events in this model. physiology.org

In neonatal rodents, where GABAergic signaling is initially depolarizing due to higher intracellular chloride, KCC2 activity is crucial for the developmental shift to hyperpolarizing GABA. Inhibition of KCC2 with this compound has been shown to enhance spontaneous hippocampal network events, such as giant depolarizing potentials (GDPs), in neonatal rats and wild-type mouse embryos. researchgate.netfrontiersin.org This enhancement is attributed to an increase in the depolarizing GABAergic synaptic drive onto neurons, leading to increased spiking probability and synchrony during the rising phase of GDPs. researchgate.net The lack of this effect in KCC2-null littermates further supports the specificity of this compound to KCC2 in modulating these developmental network activities. researchgate.netplos.org

Data from a study investigating the effect of KCC2 inhibition on ictal-like epileptiform discharges (ILDs) in organotypic hippocampal slices showed that this compound reduced chloride extrusion rates and increased the duration of ILDs. nih.goveneuro.org This highlights how disrupting KCC2-mediated chloride transport impacts the dynamics of epileptiform activity.

Role in Probing Genetic Models of KCC2 Dysfunction

This compound serves as a valuable pharmacological tool for probing the functional consequences of genetic models of KCC2 dysfunction. Loss-of-function mutations in the gene encoding KCC2 (SLC12A5) are linked to severe forms of epilepsy in humans, such as early infantile epileptic encephalopathies and febrile seizures. nih.govnih.goveneuro.orgpnas.org Experimental studies using genetic models with altered KCC2 function, including those with gain-of-function mutations or knock-in mutations affecting phosphorylation sites critical for KCC2 activity, benefit from the use of selective inhibitors like this compound to delineate the contribution of KCC2 transport activity to neuronal excitability and network behavior. eneuro.orgpnas.orgbiorxiv.org

For instance, studies using knock-in mice with mutations preventing phosphorylation at specific KCC2 sites (S940 or T906/T1007), which influence KCC2 activity and seizure susceptibility, can employ this compound to assess how these genetic alterations impact the network's response to KCC2 inhibition. pnas.orgbiorxiv.org The observation that this compound accelerated the onset times of seizure-like events in slices from T906A/T1007A mutant mice to levels similar to wild-type slices suggests that while these mutations enable more rapid chloride extrusion under baseline conditions, inhibiting the remaining KCC2 function still significantly impacts network excitability. pnas.org

Furthermore, in studies investigating the interaction between genetic factors and KCC2 function in conditions like Down syndrome, where NKCC1 expression is altered, this compound can be used to isolate the specific contribution of KCC2 to chloride homeostasis and neuronal network dynamics in these genetic backgrounds. researchgate.net

The use of this compound in conjunction with genetic models allows researchers to directly test the hypothesis that impaired KCC2 function, whether due to genetic mutations or other factors, contributes to neuronal hyperexcitability and seizure generation. By pharmacologically inhibiting KCC2 in these models, researchers can better understand the mechanisms by which genetic variations in KCC2 or related pathways influence chloride handling and ultimately impact neuronal network function and susceptibility to disorders like epilepsy.

Vu0463271 As a Pharmacological Tool in Comparative Research

Comparison with Other KCC2 Modulators and Diuretics

Comparative studies involving VU0463271 and other compounds that influence KCC2 activity or ion transport provide critical insights into the specific mechanisms and downstream effects of KCC2 modulation. These comparisons help to differentiate the actions of this compound from broader-acting diuretics and to understand the opposing effects of KCC2 activators.

Distinguishing this compound from Furosemide and Bumetanide

This compound is described as a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2, with an IC50 of 61 nM . A key distinction lies in its selectivity; this compound displays over 100-fold selectivity versus the Na-K-2Cl cotransporter 1 (NKCC1) and shows no activity against a panel of 68 GPCRs, ion channels, and transporters . In contrast, loop diuretics such as furosemide and bumetanide are known to inhibit KCC2, but they also primarily target NKCC transporters, particularly NKCC2 in the kidney and NKCC1 in various tissues, including the brain nih.govguidetopharmacology.orguni-freiburg.denih.gov. This broader activity of furosemide and bumetanide, particularly their potent inhibition of NKCC1, distinguishes them from the more selective KCC2 inhibition observed with this compound . The ability of this compound to selectively inhibit KCC2 allows researchers to isolate the effects of KCC2 blockade without significantly impacting NKCC1 activity, which is crucial for maintaining ion homeostasis in different cellular contexts.

| Compound | Target(s) Primarily Affected | Selectivity for KCC2 vs NKCC1 | IC50/EC50 for KCC2 |

| This compound | KCC2 | >100-fold selective for KCC2 | 61 nM (IC50) |

| Furosemide | NKCC (primarily NKCC2/NKCC1), KCC2 | Lower | Inhibitor nih.govguidetopharmacology.orguni-freiburg.denih.gov |

| Bumetanide | NKCC (primarily NKCC2/NKCC1), KCC2 | Lower | Inhibitor nih.govguidetopharmacology.orguni-freiburg.denih.gov |

Comparison with KCC2 Activators (e.g., CLP257, CLP290)

While this compound functions as a KCC2 inhibitor, compounds like CLP257 and CLP290 are characterized as KCC2 activators uni-freiburg.demdpi.comnih.gov. This provides a direct contrast in pharmacological action. CLP257 is described as a selective KCC2 activator with an EC50 of 616 nM tocris.com. It exhibits selectivity for KCC2 over other KCC family members, NKCC1, and GABAA receptors tocris.com. CLP290 is an orally bioavailable prodrug of CLP257 and also acts as a KCC2 activator caymanchem.com. Comparing the effects of this compound (inhibition) with those of CLP257 or CLP290 (activation) allows researchers to investigate the consequences of both decreasing and increasing KCC2 activity on cellular function and in disease models nih.gov. This opposing pharmacological approach is valuable for confirming the role of KCC2 in maintaining chloride homeostasis and its impact on neuronal excitability or other KCC2-dependent processes.

| Compound | Primary Action on KCC2 | IC50/EC50 for KCC2 | Relationship to Other KCC2 Modulators |

| This compound | Inhibitor | 61 nM (IC50) | Contrasts with activators |

| CLP257 | Activator | 616 nM (EC50) tocris.com | Contrasts with inhibitors |

| CLP290 | Activator | Not specified (prodrug of CLP257) caymanchem.com | Prodrug of CLP257, contrasts with inhibitors |

Insights from Concurrent Use with Kinase Inhibitors (e.g., WNK463)

The activity of KCC2 is subject to complex regulation, including phosphorylation by kinases, particularly those in the WNK-SPAK/OSR1 pathway americanelements.commrc.ac.uk. Using this compound in conjunction with kinase inhibitors, such as those targeting WNKs (like WNK463), provides a powerful approach to dissecting the regulatory mechanisms of KCC2. WNK463 is identified as a WNK inhibitor with a PubChem CID of 121487936 uni-freiburg.deamericanelements.commrc.ac.ukamericanelements.comjkchemical.com. By simultaneously modulating KCC2 activity directly with this compound and interfering with its upstream phosphorylation-dependent regulation using kinase inhibitors, researchers can gain insights into how kinase pathways influence KCC2 function and how this impacts ion transport and cellular physiology mdpi.com. This concurrent use helps to delineate the relative contributions of direct KCC2 modulation versus regulatory pathway interference.

Utility in Mechanistic Elucidation of Disease Pathologies

This compound serves as a crucial tool for unraveling the underlying mechanisms of various disease pathologies where KCC2 dysfunction is implicated. Its selective action allows for targeted investigation into the role of impaired chloride extrusion in the manifestation and progression of these conditions.

Understanding Neuronal Hyperexcitability Mechanisms

Neuronal hyperexcitability, a hallmark of several neurological disorders, is often linked to a disruption in the balance of excitatory and inhibitory neurotransmission. KCC2 plays a critical role in maintaining the low intracellular chloride concentration necessary for effective GABAergic and glycinergic inhibition nih.govuni-freiburg.de. Dysfunction or reduced expression of KCC2 can lead to an accumulation of intracellular chloride, shifting the reversal potential of GABA/glycine receptors and resulting in depolarizing or even excitatory responses to these neurotransmitters, thereby contributing to hyperexcitability nih.govuni-freiburg.de. This compound, as a selective KCC2 inhibitor, can be used experimentally to mimic conditions of reduced KCC2 function or to acutely block its activity, allowing researchers to study the direct consequences of impaired chloride extrusion on neuronal excitability, synaptic integration, and network activity nih.gov. This helps to elucidate how KCC2 dysfunction contributes to hyperexcitable states observed in conditions like epilepsy or neuropathic pain.

Investigating Drug Resistance in Epilepsy Models

Epilepsy is characterized by recurrent seizures, which result from abnormal, excessive, or synchronous neuronal activity. While many anti-epileptic drugs (AEDs) target ion channels or neurotransmitter systems, resistance to these drugs is a significant clinical challenge. Altered KCC2 function and the resulting collapse of the neuronal chloride gradient have been implicated in the development of drug-resistant epilepsy nih.gov. In models of epilepsy, particularly those involving acquired forms, there is often a downregulation or functional impairment of KCC2 in certain neuronal populations. By using this compound in these models, researchers can further compromise KCC2 activity and investigate how this exacerbates seizure activity or reduces the efficacy of AEDs nih.gov. This allows for a better understanding of how KCC2 dysfunction contributes to the mechanisms of drug resistance and can potentially identify KCC2 as a therapeutic target to restore AED sensitivity.

Applications in Structural Biology and Protein-Ligand Interaction Studies

The application of advanced structural biology techniques has been critical in understanding the molecular basis of how this compound interacts with its targets, specifically cation-chloride cotransporters. These studies provide high-resolution views of the binding site and the resulting conformational changes induced by the compound. mdpi.comnih.gov

Cryo-Electron Microscopy (Cryo-EM) Studies with KCC1

Cryo-electron microscopy (Cryo-EM) has been successfully employed to determine the structure of human K⁺-Cl⁻ cotransporter (KCC)1 in complex with this compound. pdbj.orgrcsb.orgbiorxiv.orgresearchgate.net These studies have provided significant insights into the mechanism of KCC1 inhibition by this compound. A notable finding from Cryo-EM analysis is that this compound traps human KCC1 in an outward-open conformational state. pdbj.orgrcsb.orgbiorxiv.orgpnas.org This is in contrast to some other related transporters and provides a blueprint for understanding the conformational changes involved in the transport cycle of CCCs and their modulation by small molecules. nih.govpdbj.orgrcsb.org

The Cryo-EM structures have revealed that this compound binds to an extracellular vestibule of KCC1. pnas.org This binding event involves interactions with residues along the extracellular ion permeation pathway. nih.govpnas.org Specifically, this compound fits into an extracellular pocket formed by transmembrane helices 1b, 6a, 3, and 10. mdpi.compnas.org The binding of this compound appears to disrupt the extracellular ionic gate in KCC1, which is formed between specific residues (e.g., E222 and R140), and sterically hinders the transporter from transitioning to other states necessary for ion translocation. nih.govpnas.org

Cryo-EM studies of human KCC1 bound with this compound have been conducted at resolutions allowing for detailed atomic modeling. For instance, a structure deposited in the Protein Data Bank (PDB entry 7TTI) achieved a resolution of 3.50 Å using the single-particle reconstruction method. pdbj.orgrcsb.org This resolution is sufficient to visualize the binding pose of this compound within the KCC1 structure and the interactions it forms with surrounding residues. pnas.org

Key details from Cryo-EM studies with KCC1 and this compound:

| Feature | Detail | Source |

| Target Protein | Human K⁺-Cl⁻ cotransporter (KCC1) | pdbj.orgrcsb.org |

| Bound Ligand | This compound | pdbj.orgrcsb.org |

| Trapped State | Outward-open state | pdbj.orgrcsb.orgbiorxiv.orgpnas.org |

| Method | Cryo-Electron Microscopy (Cryo-EM) | pdbj.orgrcsb.org |

| Resolution | 3.50 Å | pdbj.orgrcsb.org |

| Binding Location | Extracellular vestibule | pnas.org |

| Key Interacting TMs | TM1b, TM6a, TM3, and TM10 | mdpi.compnas.org |

| Effect on Gate | Breaks extracellular ionic gate | nih.govpnas.org |

Surface Plasmon Resonance (SPR) for Binding Confirmation

Surface Plasmon Resonance (SPR) is an optical technique widely used to measure molecular interactions in real-time, providing data on binding kinetics and affinity. harvard.edunih.gov This technique has been applied to study the binding of this compound to cation-chloride cotransporters, complementing the structural information obtained from Cryo-EM. nih.govbiospace.com

SPR experiments involve immobilizing one molecule (the ligand) onto a sensor chip and then flowing a solution containing the interacting molecule (the analyte) over the surface. harvard.edunih.gov Changes in the refractive index near the sensor surface upon binding are detected as a change in the SPR signal, measured in resonance units (RU). harvard.edu

Specific binding of this compound to purified KCC2 has been demonstrated using SPR. nih.govbiospace.com These studies have shown that this compound binds to KCC2 with measurable affinity. nih.gov SPR allows for the assessment of binding in a label-free manner and can provide quantitative data such as dissociation constants (Kd). harvard.edunih.gov

In studies investigating this compound binding to KCC2, SPR sensorgrams demonstrated clear saturation, indicating specific binding. nih.gov Quantitative analysis of the binding data yielded dissociation constant (Kd) values. For purified KCC2, the affinity of this compound was found to be in the low micromolar range. nih.gov Interestingly, no significant difference in this compound binding affinity was observed between KCC2 monomers and dimers in these SPR experiments. nih.gov

SPR Binding Data for this compound and KCC2:

| Protein State | Kd (µM) | Source |

| KCC2 dimer | 4 ± 2 | nih.gov |

| KCC2 monomer | 11 ± 7 | nih.gov |

| Purified KCC2 | 3 ± 2 | nih.gov |

These SPR studies confirm the direct interaction between this compound and KCC2 and provide quantitative measures of their binding affinity, contributing to the understanding of this compound's mechanism of action at a molecular level.

Future Research Directions and Unanswered Questions

Exploring KCC2 Subtype-Specific Inhibition and Its Biological Implications

KCC2 is known to have splice variants, specifically KCC2a and KCC2b, with KCC2b being primarily responsible for establishing hyperpolarizing GABAA receptor-mediated transmission. frontiersin.org While VU0463271 is characterized as a selective KCC2 antagonist, its specific inhibitory profile across these subtypes warrants further investigation. Understanding the differential effects of this compound, or future analogs, on KCC2a versus KCC2b could reveal distinct biological implications of inhibiting each subtype. This could be particularly relevant in developmental contexts, where the expression of these subtypes changes, and in pathological conditions where their balance might be altered. Research is needed to determine if subtype-specific inhibition has differential impacts on neuronal development, circuit formation, and the manifestation of neurological disorders.

Identification of Novel this compound Analogs with Improved Research Utility

Although this compound is a potent and selective in vitro probe, its utility for in vivo studies is limited by rapid clearance and a short half-life. medchemexpress.comnih.gov The development of novel this compound analogs with improved pharmacokinetic properties, such as increased in vivo stability and brain penetrance, is a critical future direction. nih.gov Such analogs would enable more comprehensive and long-term studies of KCC2 inhibition in living organisms and disease models. Further structure-activity relationship (SAR) studies building upon the this compound scaffold are necessary to identify compounds that retain high potency and selectivity for KCC2 while possessing more favorable drug-like properties for in vivo applications. nih.gov

Further Elucidation of this compound's Influence on KCC2 Post-Translational Modifications

KCC2 function is dynamically regulated by various post-translational modifications (PTMs), including phosphorylation and glycosylation. calixar.comnih.govbiorxiv.orgfrontiersin.orgnih.gov These modifications influence KCC2 trafficking, membrane insertion, stability, clustering, and activity. nih.govfrontiersin.orgnih.govfrontiersin.org While this compound is known to inhibit KCC2 activity, the extent to which its binding and inhibitory action are influenced by or, conversely, influence the phosphorylation status or other PTMs of KCC2 is not fully understood. Future research should investigate the interplay between this compound binding and KCC2 PTMs to gain a more complete picture of its mechanism of action and to identify potential regulatory nodes that could be targeted for therapeutic intervention. Mass spectrometry and other biochemical techniques could be employed to analyze KCC2 PTMs in the presence and absence of this compound. calixar.com

Investigating the Full Scope of this compound's Effects across Diverse Neuronal Cell Types and Circuits

While KCC2 is predominantly expressed in mature neurons, its expression and functional contribution can vary across different neuronal cell types and brain regions. frontiersin.orgnih.gov Studies using this compound have demonstrated its effects on neuronal excitability and epileptiform activity in models like hippocampal slices and the entorhinal cortex. nih.govuniversiteitleiden.nlnih.goveneuro.orgphysiology.orgnih.govnih.gov However, a comprehensive understanding of how this compound affects chloride homeostasis and synaptic transmission in a wider range of neuronal populations and complex circuits is still needed. This includes investigating its effects on interneurons, projection neurons, and glial cells (which express NKCC1) in various brain areas and developmental stages. frontiersin.orgnih.govfrontiersin.org Such studies would help delineate the specific contributions of KCC2-mediated chloride transport to the function of diverse neural circuits and how its inhibition by compounds like this compound impacts network activity.

Potential for this compound-Derived Scaffolds in Developing New Chemical Probes

This compound represents a highly selective and potent chemical scaffold for KCC2 antagonism. nih.govtocris.com The successful optimization of the ML077 scaffold led to the discovery of this compound. nih.gov This suggests that the core structure of this compound could serve as a starting point for the design and synthesis of novel chemical probes targeting KCC2. Future research could explore modifications to the this compound structure to develop probes with different properties, such as fluorescent tags for imaging KCC2 localization and trafficking, photoactivable groups for temporally controlled inhibition, or biotin tags for identifying interacting proteins. Developing such tools would significantly advance our ability to study KCC2 function in living systems with greater spatial and temporal precision.

Contribution of KCC2 Antagonism to Broader Neuropathological Mechanisms

Dysfunction of KCC2 has been implicated in a variety of neurological and neuropsychiatric disorders, including epilepsy, neuropathic pain, schizophrenia, and autism spectrum disorders. calixar.comnih.govfrontiersin.orgmdpi.comnih.govfrontiersin.orgnih.gov this compound has been used to induce hyperexcitability and epileptiform discharges in experimental models, supporting the role of reduced KCC2 function in these conditions. nih.govnih.goveneuro.orgphysiology.orgnih.govnih.gov However, the precise mechanisms by which KCC2 antagonism contributes to the broader neuropathological landscape are still being actively investigated. Future research should utilize this compound and potentially improved analogs to dissect the specific cellular and circuit-level changes that occur following KCC2 inhibition in various disease models. This includes exploring its impact on synaptic plasticity, neuronal survival, neuroinflammation, and the interplay between excitatory and inhibitory neurotransmission in the context of disease progression. tocris.comfrontiersin.orgfrontiersin.org Understanding these mechanisms is crucial for determining the therapeutic potential of targeting KCC2 in these disorders. frontiersin.orgnih.gov

Q & A

Q. What is the primary mechanism of action of VU0463271, and how does its selectivity for KCC2 compare to related transporters like NKCC1?

this compound is a potent, selective antagonist of the neuron-specific potassium-chloride cotransporter KCC2, with an IC50 of 61 nM. It exhibits >100-fold selectivity over NKCC1, a closely related Na-K-2Cl cotransporter, and shows no significant activity on other ion channels, GPCRs, or transporters. This specificity is critical for isolating KCC2-mediated effects in experimental models, such as chloride homeostasis and neuronal excitability studies .

Q. What experimental methods are used to validate KCC2 inhibition by this compound in cellular models?

Key methodologies include:

- Electrophysiology : Perforated patch-clamp recordings to measure GABA reversal potential (EGABA) shifts, which reflect intracellular chloride concentration changes. This compound induces a depolarizing shift (~15 mV) in EGABA, indicating reduced chloride extrusion .

- Western Blotting : Confirmation of KCC2 protein expression in transfected cell lines (e.g., HEK293) to rule out off-target effects .

- Fluorescent Ion Imaging : TI+ (thallium) flux assays to quantify KCC2 transport activity under baseline and drug-treated conditions .

Q. What are the standard concentrations and treatment durations for this compound in in vitro studies?

Typical protocols use 10–100 nM this compound for acute experiments (e.g., electrophysiology) and 10–25 μM for prolonged treatments (e.g., organotypic slice cultures). Incubation times range from 30 minutes (acute inhibition) to 7 days (developmental studies). Brain slice studies often employ 100 nM for 30–60 minutes to model KCC2 dysfunction .

Advanced Research Questions

Q. How does this compound influence epileptiform activity in different seizure models, and how should contradictory outcomes be interpreted?

this compound exacerbates seizure-like events (SLEs) in models like 4-aminopyridine (4-AP)-induced SLEs by prolonging ictal discharges. However, in recurrent interictal-like discharges (ILDs), it reduces frequency while increasing duration and power. These contradictions arise from differences in chloride dynamics: acute inhibition disrupts Cl- extrusion during high neuronal activity (prolonging seizures), while chronic inhibition may reset Cl- gradients, altering network excitability .

Q. What methodologies are recommended to assess this compound's impact on intracellular chloride concentration ([Cl⁻]i) in neurons?

- Gramicidin Perforated Patch Clamp : Maintains intracellular integrity while measuring EGABA shifts .

- Chloride Imaging : Use of transgenic Cl− sensors (e.g., Clomeleon) or fluorescent dyes (e.g., MQAE) in live-cell imaging .

- LC-MS/MS : Quantification of this compound brain concentrations to correlate pharmacokinetics with functional outcomes (e.g., cortical levels ~1.4 ng/g tissue post-injection) .

Q. How can researchers optimize protocols for co-administering this compound with other modulators (e.g., Bumetanide) to study chloride transporter interactions?

- Dose-Response Curves : Pre-test subthreshold concentrations of each drug to avoid additive off-target effects. For example, 10 μM Bumetanide (NKCC1 inhibitor) combined with 10 μM this compound reveals compensatory chloride regulation .

- Washout Experiments : Sequential application and removal of drugs to isolate transient effects (e.g., Bumetanide washout restores this compound-induced IPSP shifts) .

Q. What novel applications of this compound extend beyond epilepsy research?

Recent studies highlight its role in:

- Spinal Pain Pathways : Intrathecal this compound (5 μg) reduces mechanical/thermal pain thresholds via α2δ-1-bound NMDA receptor trafficking in spinal excitatory neurons .

- Neurodevelopmental Disorders : Prolonged KCC2 inhibition in DIV2–DIV8 organotypic cultures delays GABAergic shift, modeling chloride dysregulation in disorders like autism .

Methodological Considerations

Q. How should researchers address variability in this compound effects across in vivo vs. in vitro models?

- In Vitro : Use acute brain slices from neonatal (P7–P9) or adult rodents to control for developmental chloride gradient differences.

- In Vivo : Account for blood-brain barrier penetration; systemic administration achieves brain concentrations ~1% of serum levels, necessitating intracerebral infusion for localized effects .

Q. What statistical approaches are appropriate for analyzing this compound-induced changes in neuronal activity?

- Parametric Tests : Unpaired Student’s t-test for normally distributed data (e.g., seizure duration).

- Non-Parametric Tests : Mann-Whitney U test for skewed distributions (e.g., interictal spike counts).

- Power Analysis : Predefine sample sizes (n ≥ 8 neurons/group) to detect ≥20% effect sizes with α = 0.05 .

Data Contradiction Analysis

Q. Why does this compound increase seizure duration in some models but reduce ILD frequency in others?

The dichotomy stems from chloride homeostasis dynamics:

- High-Activity States (e.g., 4-AP-induced SLEs): KCC2 inhibition impairs Cl− extrusion during sustained firing, prolonging seizures .

- Low-Activity States (e.g., baseline ILDs): Reduced Cl− gradient diminishes GABAergic depolarization, lowering ILD frequency but increasing burst duration due to network adaptation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.